molecular formula C26H18Br4N2Ni B6298025 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-50-2

1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide

Cat. No.: B6298025
CAS No.: 616895-50-2
M. Wt: 736.7 g/mol
InChI Key: ZQNBIGQIOHYGHZ-UHFFFAOYSA-L
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Description

1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide is a coordination complex that has gained significant attention in various fields of research.

Preparation Methods

The synthesis of 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The mixture is refluxed for several hours to ensure complete reaction.

Chemical Reactions Analysis

1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ligands in the compound can be substituted with other ligands such as phosphines or amines under appropriate conditions.

Scientific Research Applications

1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: Research is being conducted to explore its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide involves its ability to coordinate with various substrates, facilitating different chemical transformations. The nickel center plays a crucial role in these reactions, often acting as a Lewis acid to activate substrates and promote reaction pathways.

Comparison with Similar Compounds

1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide can be compared with other nickel-based coordination complexes such as:

    1,2-Bis(diphenylphosphino)ethane-nickel(II)-dibromide: This compound is also used in catalysis but has different ligand properties, affecting its reactivity and selectivity.

    1,2-Bis(diphenylphosphino)ethane-nickel(II)-dichloride: Similar in structure but with chloride ligands instead of bromide, leading to variations in chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its ligand environment and resulting chemical properties.

Properties

IUPAC Name

N,N'-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBIGQIOHYGHZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C(=NC3=CC=CC=C3Br)C4=CC=CC=C4.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br4N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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